molecular formula C3H4Cl2FNO2 B6317415 Propane, 1,2-dichloro-2-fluoro-3-nitro- CAS No. 13071-88-0

Propane, 1,2-dichloro-2-fluoro-3-nitro-

Cat. No.: B6317415
CAS No.: 13071-88-0
M. Wt: 175.97 g/mol
InChI Key: SNXNFPUYUJESJA-UHFFFAOYSA-N
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Description

Propane, 1,2-dichloro-2-fluoro-3-nitro- is an organic compound with the molecular formula C3H4Cl2FNO2 This compound is characterized by the presence of chlorine, fluorine, and nitro groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propane, 1,2-dichloro-2-fluoro-3-nitro- typically involves the halogenation and nitration of propane derivatives. One common method includes the chlorination of propane to form 1,2-dichloropropane, followed by fluorination to introduce the fluorine atom at the 2-position. The final step involves nitration to introduce the nitro group at the 3-position. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of Propane, 1,2-dichloro-2-fluoro-3-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reactions efficiently. The production process is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Propane, 1,2-dichloro-2-fluoro-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction of the nitro group results in the formation of amines.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Propane, 1,2-dichloro-2-fluoro-3-nitro- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce chlorine, fluorine, and nitro groups into other compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Propane, 1,2-dichloro-2-fluoro-3-nitro- involves its interaction with molecular targets through its functional groups. The chlorine, fluorine, and nitro groups can participate in various chemical reactions, leading to the formation of new compounds or the modification of existing ones. The pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Propane, 1,2-dichloro-: Lacks the fluorine and nitro groups, resulting in different chemical properties and reactivity.

    Propane, 1,2-difluoro-: Contains two fluorine atoms instead of chlorine and nitro groups, leading to different applications and reactivity.

    Propane, 1,2-dinitro-: Contains two nitro groups, which significantly alter its chemical behavior compared to Propane, 1,2-dichloro-2-fluoro-3-nitro-.

Uniqueness

Propane, 1,2-dichloro-2-fluoro-3-nitro- is unique due to the combination of chlorine, fluorine, and nitro groups on a single propane backbone. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,2-dichloro-2-fluoro-3-nitropropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2FNO2/c4-1-3(5,6)2-7(8)9/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXNFPUYUJESJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)(F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449581
Record name Propane, 1,2-dichloro-2-fluoro-3-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13071-88-0
Record name 1,2-Dichloro-2-fluoro-3-nitropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13071-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,2-dichloro-2-fluoro-3-nitro-
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URL https://comptox.epa.gov/dashboard/DTXSID50449581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propane, 1,2-dichloro-2-fluoro-3-nitro
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of 970 ml of anhydrous, 100% strength nitric acid and 3380 ml of anhydrous hydrofluoric acid were added dropwise at -10° C. in the course of 5 hours 1250 g (11.3 mol) of 2,3-dichloropropene. The reaction was exothermic. After the dropwise addition had ceased, the mixture was poured on to ice. The organic phase was separated off and washed with a large quantity of water. This gave 1316 g of moist product (=66% of theory) having a purity of 97%. The water content of the product was 0.5%.
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